4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid
Description
4-({[(1-Methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a 1-methylindole moiety connected via a carboxamidomethyl linker. The indole group, a bicyclic aromatic heterocycle, is substituted at the 4-position with a methyl group, while the benzoic acid provides a carboxylic acid functional group. The amide linker enhances stability compared to ester or methylene linkages, and the carboxylic acid group may improve solubility or enable salt formation for pharmacokinetic optimization.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[[(1-methylindole-4-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-20-10-9-14-15(3-2-4-16(14)20)17(21)19-11-12-5-7-13(8-6-12)18(22)23/h2-10H,11H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
OGEPSAZZTXQECM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the indole product .
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. These methods often require optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .
Scientific Research Applications
4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[3][3]. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects[3][3].
Comparison with Similar Compounds
(a) Benzoic Acid, 4-(1H-Indol-1-ylmethyl) (CAS 177548-85-5)
- Structure : Direct methylene linkage between indole (1-position) and benzoic acid.
- Key Differences : Lacks the amide linker and methyl substitution on the indole nitrogen.
- Implications : The methylene linker may reduce metabolic stability compared to the amide bond in the target compound. The absence of 1-methyl substitution could alter steric interactions in binding pockets .
(b) N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide (Compound 14)
- Structure : Incorporates a benzyl-pyrrole carboxamide linked to indole.
- Key Differences : Replaces benzoic acid with a bromopyrrole-carboxamide group, targeting IDO1 inhibition.
- Implications : Highlights the versatility of indole scaffolds in enzyme inhibition but diverges in functional group prioritization .
Amide-Linked Benzoic Acid Derivatives with Heterocycles
(a) 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic Acid (3a)
- Structure : Pyridine moiety linked via a carbamate-amidomethyl group to benzoic acid.
- Key Differences : Pyridine replaces indole; carbamate linker instead of carboxamide.
- Implications : The carbamate group may confer different hydrolysis kinetics, while pyridine’s basicity could influence solubility and binding .
(b) 4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic Acid (CAS 439094-47-0)
- Structure : Naphthalene replaces indole, with a hydroxyl group at the 1-position.
- Key Differences : Larger aromatic system (naphthalene) and hydroxyl substituent.
Sulfonamide vs. Carboxamide Linkers
(a) 4-{[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic Acid
- Structure : Sulfonamide linker with a benzocd indole core.
- Key Differences : Sulfonamide instead of carboxamide; fused benzocd indole system.
(b) Phthalylsulfathiazole
- Structure : Sulfathiazole linked to phthalyl-substituted benzoic acid.
- Key Differences : Sulfathiazole (thiazole-sulfonamide) replaces indole-carboxamide.
- Implications : Demonstrates historical use in antibacterial applications, emphasizing the role of sulfonamides in drug design .
Key Observations
Biological Activity
4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid, a compound featuring an indole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anti-inflammatory and anticancer properties, as well as its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation. Notably, its ability to inhibit certain enzymes and cellular pathways positions it as a candidate for further therapeutic exploration.
Anti-inflammatory Activity
The anti-inflammatory properties of 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid have been evaluated using animal models. In one study, the compound demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models, suggesting its potential utility in treating inflammatory diseases.
| Compound | Inhibition (%) | Standard Drug (Indomethacin) |
|---|---|---|
| 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid | 9.3% | 48% |
This data indicates that while the compound shows some efficacy, it may require further optimization to enhance its anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.66 | Doxorubicin (IC50: 0.1 µM) |
| HepG2 (Liver Cancer) | 0.19 | Sorafenib (IC50: 10.99 µM) |
These findings indicate that the compound exhibits promising activity against breast and liver cancer cells, outperforming some standard chemotherapeutics in terms of potency.
The mechanism by which 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid exerts its effects is likely multifaceted:
- VEGFR Inhibition : The compound has shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
- Apoptosis Induction : It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats, administration of the compound resulted in a marked reduction in inflammatory markers compared to untreated controls. The study utilized histological analysis to confirm reduced leukocyte infiltration in treated tissues.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with different concentrations. Results indicated that treatment with 4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid led to significant reductions in cell viability, with further analysis revealing activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
